Methyl 6-bromo-5-methylbenzofuran-4-carboxylate
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Overview
Description
Methyl 6-bromo-5-methylbenzofuran-4-carboxylate is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-methylbenzofuran-4-carboxylate typically involves the bromination of 5-methylbenzofuran-4-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol in the presence of a catalyst like sulfuric acid for the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-methylbenzofuran-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Hydrolysis: Formation of 5-methylbenzofuran-4-carboxylic acid.
Scientific Research Applications
Methyl 6-bromo-5-methylbenzofuran-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-methylbenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-6-methylbenzofuran-4-carboxylate
- Methyl 6-chloro-5-methylbenzofuran-4-carboxylate
- Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate
Uniqueness
Methyl 6-bromo-5-methylbenzofuran-4-carboxylate is unique due to the specific positioning of the bromine and methyl groups on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H9BrO3 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 6-bromo-5-methyl-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C11H9BrO3/c1-6-8(12)5-9-7(3-4-15-9)10(6)11(13)14-2/h3-5H,1-2H3 |
InChI Key |
OSADRGGVKBAQAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1C(=O)OC)C=CO2)Br |
Origin of Product |
United States |
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